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2-Perfluorodecyl ethanoic acid

Aquatic toxicology PFAS risk assessment Daphnia magna acute assay

2-Perfluorodecyl ethanoic acid (CAS 53826-13-4), also designated 10:2 FTCA or 2H,2H-perfluorododecanoic acid, is a saturated fluorotelomer carboxylic acid with the molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) and functions as a key intermediate in the environmental degradation of fluorotelomer alcohols (FTOHs) to persistent perfluorinated carboxylic acids (PFCAs).

Molecular Formula C12H3F21O2
Molecular Weight 578.12 g/mol
CAS No. 53826-13-4
Cat. No. B8270197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Perfluorodecyl ethanoic acid
CAS53826-13-4
Molecular FormulaC12H3F21O2
Molecular Weight578.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)
InChIKeyIKHNVATUHWDNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Perfluorodecyl Ethanoic Acid (10:2 FTCA) – What Technical Buyers and Researchers Must Know Before Procurement


2-Perfluorodecyl ethanoic acid (CAS 53826-13-4), also designated 10:2 FTCA or 2H,2H-perfluorododecanoic acid, is a saturated fluorotelomer carboxylic acid with the molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol . It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS) and functions as a key intermediate in the environmental degradation of fluorotelomer alcohols (FTOHs) to persistent perfluorinated carboxylic acids (PFCAs) [1]. Commercially available at purities of 95–97%, it is routinely supplied as a neat solid or as a certified reference solution (e.g., 100 µg/mL in methanol:water) for use as an analytical standard . The compound possesses a predicted pKa of 3.42 ± 0.10, distinguishing it sharply from the stronger acidity of fully fluorinated PFCAs .

Why 2-Perfluorodecyl Ethanoic Acid Cannot Be Replaced by Generic PFAS Standards Without Jeopardising Data Integrity


Substituting 10:2 FTCA with a shorter-chain fluorotelomer acid (e.g., 8:2 FTCA) or a fully fluorinated PFCA (e.g., perfluorododecanoic acid, PFDoA) introduces systematic errors in environmental fate assessment, toxicological profiling, and analytical method performance. The –CH₂– spacer between the carboxyl group and the perfluorinated tail in 10:2 FTCA fundamentally alters acid strength, sediment sorption, degradation kinetics, and biotransformation half-life relative to both its unsaturated analogue (10:2 FTUCA) and terminal PFCAs [1]. Acute toxicity data demonstrate that the 10:2 FTCA is up to 10,000‑fold more potent to aquatic invertebrates than corresponding PFCAs, meaning risk assessments built on PFCA data alone grossly underestimate hazard [2]. Furthermore, the compound is explicitly named as a target analyte in major regulatory methods (EPA 1633, ASTM D7968‑23, ISO 21675), so replacing it with an unlisted analogue compromises regulatory compliance and inter‑laboratory comparability [3].

Quantitative Head-to-Head Evidence: Where 2-Perfluorodecyl Ethanoic Acid Differs from Closest Analogs


Acute Aquatic Toxicity: 10:2 FTCA Is up to 10,000-Fold More Potent than Terminal Perfluorinated Carboxylic Acids

In a direct multi-compound acute toxicity assessment, 10:2 FTCA produced an EC₅₀ (immobility) of 0.025 mg/L against Daphnia magna, whereas the toxicity thresholds reported for terminal perfluorinated carboxylic acids (PFCAs) of comparable chain length are up to 10,000 times higher [1]. This study evaluated the 4:2, 6:2, 8:2, and 10:2 saturated (FTCA) and unsaturated (FTUCA) fluorotelomer carboxylic acids simultaneously, establishing that chain-length-dependent toxicity is markedly amplified in the telomer acid series relative to the PFCAs [1].

Aquatic toxicology PFAS risk assessment Daphnia magna acute assay

Chronic Reproductive Toxicity: 10:2 FTCA Is Four to Six Times More Potent than Its Unsaturated Analogue (10:2 FTUCA)

In a life‑cycle test with Daphnia magna, the saturated 10:2 FTCA was significantly more toxic to reproduction than the corresponding unsaturated 10:2 FTUCA. Median effective concentrations (EC₅₀) for time to first brood were 50 µg/L for 10:2 FTCA vs. 287 µg/L for 10:2 FTUCA; for mean number of offspring per female, EC₅₀ values were 48 µg/L vs. 214 µg/L, respectively [1]. This represents an approximate 4‑ to 6‑fold greater chronic reproductive toxicity for the saturated acid, despite the fact that the unsaturated analogue exhibited greater acute lethality (LC₅₀ 150 µg/L for FTUCA vs. >60 µg/L for FTCA) [1]. The dissociation between acute lethality and chronic reproductive impairment underscores that studies relying solely on FTUCA or lethal endpoints will mischaracterise the long‑term ecological risk profile.

Chronic aquatic toxicity Daphnia magna reproduction Fluorotelomer acid comparison

Biotransformation Half‑Life in Fish: 10:2 FTCA Persists 12% Longer than 8:2 FTCA in Rainbow Trout

In a 30‑day dietary exposure study with rainbow trout (Oncorhynchus mykiss) followed by a 30‑day depuration phase, the whole‑body elimination half‑life of 10:2 FTCA was 3.7 ± 0.4 days, compared with 3.3 days for the shorter‑chain 8:2 FTCA and only 2.1 ± 0.5 days for the unsaturated 10:2 FTUCA [1]. The 10:2 FTCA was the major metabolite detected in fish exposed to 10:2 fluorotelomer alcohol (FTOH) and exhibited the longest half‑life among all telomer acid metabolites measured, indicating slower clearance and greater potential for trophic exposure than either its C8 homologue or its unsaturated counterpart [1].

Bioaccumulation Rainbow trout metabolism Fluorotelomer acid depuration

Sediment Sorption Affinity: 10:2 FTCA Outperforms 8:2 FTCA in Sediment–Water Partitioning

In a controlled sediment–water microcosm study, sorption of fluorotelomer acids to sediment was explicitly reported to be greater for the 10:2 telomer acids than for the corresponding 8:2 telomer acids [1]. Microcosms were spiked individually with 8:2 FTCA, 10:2 FTCA, 8:2 FTUCA, or 10:2 FTUCA, and sediment and water samples were collected over time and analysed by LC‑MS/MS. While both FTCAs and FTUCAs degraded rapidly, the longer perfluorinated chain of the 10:2 compounds consistently drove higher sediment affinity [1]. This finding aligns with the general chain‑length dependence of PFAS sorption, but critically differentiates 10:2 FTCA from the more water‑mobile 8:2 FTCA, with direct implications for remediation and monitoring study design.

Environmental fate Sediment–water partitioning Fluorotelomer acid sorption

Regulatory Method Inclusion: 10:2 FTCA Is an Explicit Target Analyte in EPA 1633, ASTM D7968‑23, and ISO 21675

2‑Perfluorodecyl ethanoic acid (listed as 10:2 FTCA or FDEA) is explicitly included in the target analyte lists of three major PFAS analytical methods: US EPA Method 1633 (fourth draft, July 2023) for wastewater, surface water, and groundwater [1]; ASTM D7968‑23 for soil [2]; and ISO 21675 for water containing <2 g/L solids [3]. The ALS Global extended PFAS suite, built on EPA 1633, specifically identifies 6:2 FTCA, 8:2 FTCA, and 10:2 FTCA as 'major components in legacy landfill leachates' and includes all three as mandatory analytes [1]. In contrast, many shorter‑chain FTCAs and several PFCA congeners are absent from one or more of these regulatory frameworks. The presence of 10:2 FTCA across all three methods makes its procurement mandatory for any laboratory seeking accreditation or inter‑laboratory comparability under these standards.

PFAS analytical method Regulatory compliance Environmental water testing

Acid Dissociation Constant: The –CH₂– Spacer Raises pKa by ~3 Units Relative to Fully Fluorinated PFCAs

The predicted pKa of 2-perfluorodecyl ethanoic acid is 3.42 ± 0.10 , in contrast to experimentally derived pKa values of ~0.5 for perfluorooctanoic acid (PFOA) and <1.6 for C4–C11 PFCAs [1]. This ~3‑unit increase in pKa arises from the electron‑donating –CH₂– group adjacent to the carboxyl moiety, which attenuates the strong electron‑withdrawing effect of the perfluoroalkyl chain. At environmentally relevant pH values (6–8), 10:2 FTCA will be substantially more dissociated than PFOA, altering its solubility, sorption, and membrane permeability profiles. This has direct consequences for LC‑MS/MS method development: the ionisation efficiency and retention time of 10:2 FTCA differ markedly from those of terminal PFCAs, preventing interchangeability of calibration standards and requiring dedicated optimised MS/MS transitions .

Physicochemical properties pKa differentiation Ionisation behaviour

When to Prioritise 2-Perfluorodecyl Ethanoic Acid: Evidence‑Backed Application Scenarios for Scientific Procurement


Aquatic Ecotoxicological Risk Assessment Requiring Conservative Effect Thresholds

For ecotoxicology laboratories conducting acute or chronic hazard assessments of PFAS‑contaminated surface waters, 10:2 FTCA should be the primary reference toxicant. The compound’s acute EC₅₀ of 0.025 mg/L for D. magna [1] and chronic reproductive EC₅₀ of 48–50 µg/L [2] represent the most sensitive toxicity benchmarks in the fluorotelomer acid series. Using 10:2 FTCA rather than a terminal PFCA or a shorter‑chain FTCA ensures that derived predicted‑no‑effect concentrations (PNECs) and risk quotients capture the worst‑case hazard, which is critical for sites impacted by fluorotelomer‑based AFFF or landfill leachate. The up‑to‑10,000‑fold potency margin relative to PFCAs [1] means that PFCA‑only risk assessments will systematically underestimate aquatic hazard.

Environmental Fate and Biotransformation Studies Tracking Precursor–Product Relationships

Research groups investigating the metabolic pathway 10:2 FTOH → 10:2 FTCA → PFDA/PFDoA require authentic 10:2 FTCA as both a calibration standard and a confirmatory reference for intermediate identification. The compound’s relatively long elimination half‑life of 3.7 days in rainbow trout [3] makes it the most persistent transient metabolite among the C8–C10 telomer acids, maximising detection probability in tissue extracts. Additionally, its stronger sediment sorption relative to 8:2 FTCA [4] positions it as the more informative marker for tracking sediment‑associated precursor transformation in microcosm and mesocosm studies. Laboratories substituting 8:2 FTCA or 10:2 FTUCA will lose the kinetic and partitioning resolution necessary to discriminate between degradation pathways.

Regulatory Environmental Monitoring Under EPA 1633, ASTM D7968‑23, or ISO 21675

Contract and public‑sector environmental testing laboratories seeking or maintaining accreditation under EPA 1633 (wastewater, surface water, groundwater), ASTM D7968‑23 (soil), or ISO 21675 (water) must procure 10:2 FTCA as part of their calibration and quality‑control suite [5][6][7]. The compound is explicitly listed in all three methods and is identified by ALS Global as a 'major component in legacy landfill leachates' [5]. Procurement of a certified reference material (e.g., Wellington FDEA standard at 50 µg/mL or 100 µg/mL in methanol:water ) is a prerequisite for method validation, ongoing calibration verification, and successful participation in inter‑laboratory proficiency testing schemes.

Method Development and Validation for LC‑MS/MS PFAS Panels

Analytical chemists developing or expanding multi‑PFAS LC‑MS/MS methods must treat 10:2 FTCA as a chemically distinct entity rather than relying on a surrogate standard. Its predicted pKa of 3.42 deviates markedly from the strongly acidic PFCAs (pKa ~0.5 [8]), resulting in different electrospray ionisation efficiency and chromatographic retention time under common reversed‑phase conditions. Dedicated optimisation of MRM transitions, declustering potential, and collision energy for 10:2 FTCA is required; use of a PFCA surrogate will degrade method accuracy and precision. Procurement of the authentic compound as a neat solid or certified solution enables robust method validation and lowers the risk of audit findings during ISO/IEC 17025 accreditation reviews.

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